1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene
Overview
Description
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene is a chemical compound with the molecular formula C10H9BrF2. It has a molecular weight of 247.08 . This compound is used extensively in scientific research due to its diverse applications.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9BrF2/c11-9-3-1-2-7(4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Supramolecular Chemistry and Polymer Processing 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene, as a derivative of benzene compounds, may find its applications in supramolecular chemistry and polymer processing. Benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with the given compound, have been extensively utilized in various scientific disciplines. Their applications span from nanotechnology to polymer processing and even in some biomedical fields. The self-assembly behavior of BTAs into nanometer-sized structures stabilized by hydrogen bonding is particularly notable, indicating potential uses for this compound in similar domains (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Environmental and Health Impact Studies While the direct applications of this compound in environmental and health studies are not explicitly mentioned, research on similar brominated compounds and their impact on health and the environment could provide insights. For instance, studies on polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives, which are structurally related brominated compounds, have shown significant environmental persistence and potential health risks. This suggests that research into the environmental behavior and toxicological profile of this compound could be critical (R. Hites, 2008).
Analytical Chemistry and Mass Spectrometry The study of electron impact and electron capture negative ionization mass spectra of polybrominated compounds, including those structurally related to this compound, highlights the importance of such compounds in analytical chemistry. Understanding the mass spectrometry profiles of these compounds can aid in their identification and quantification in various matrices, which is essential for environmental monitoring and toxicological studies (R. Hites, 2008).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-[(3,3-difluorocyclobutyl)methoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O/c12-9-3-1-2-4-10(9)15-7-8-5-11(13,14)6-8/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXQHMJZVPQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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